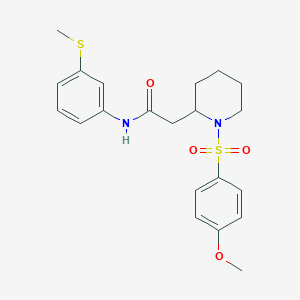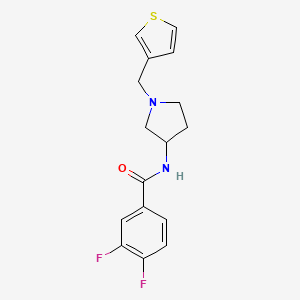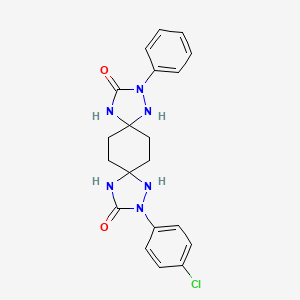![molecular formula C14H17ClN2O B2704104 N-[[1-(2-Chlorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide CAS No. 2191110-67-3](/img/structure/B2704104.png)
N-[[1-(2-Chlorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[1-(2-Chlorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide, commonly known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a derivative of the synthetic opioid analgesic fentanyl and is classified as a mu-opioid receptor agonist.
科学研究应用
CPP has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. CPP has been shown to have a high affinity for the mu-opioid receptor and can effectively reduce pain in animal models. Additionally, CPP has been investigated for its potential use in the treatment of addiction, depression, and anxiety.
作用机制
CPP exerts its effects by binding to the mu-opioid receptor in the brain and spinal cord. This binding results in the activation of a signaling pathway that leads to the inhibition of pain transmission and the release of dopamine, a neurotransmitter associated with pleasure and reward.
Biochemical and Physiological Effects:
CPP has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. Additionally, CPP has been shown to have a high potential for abuse and dependence, similar to other opioid drugs.
实验室实验的优点和局限性
CPP has several advantages for use in lab experiments, including its high potency and selectivity for the mu-opioid receptor. However, CPP also has several limitations, including its potential for abuse and dependence and the need for careful dosing and monitoring in animal models.
未来方向
There are several potential future directions for research on CPP, including its use in the development of novel pain medications, its potential for use in the treatment of addiction and mental health disorders, and its potential as a tool for studying the mu-opioid receptor and its signaling pathways. Additionally, further research is needed to fully understand the potential risks and benefits of CPP and to develop safe and effective dosing protocols.
合成方法
CPP is synthesized through a multistep process that involves the reaction of 3-chlorobenzoyl chloride with N-methylpyrrolidine followed by the addition of propargylamine. The resulting product is then subjected to a reduction reaction using palladium on carbon and hydrogen gas to yield CPP.
属性
IUPAC Name |
N-[[1-(2-chlorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-2-14(18)16-9-11-7-8-17(10-11)13-6-4-3-5-12(13)15/h2-6,11H,1,7-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGZIGIDGBSUND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCN(C1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2704021.png)
![6-(4-Chlorophenyl)-2-[1-(2-methylpyrazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2704022.png)
![1-(2,5-dimethylphenyl)-4-{[2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrrol-1-yl]acetyl}piperazine](/img/structure/B2704023.png)

![[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B2704026.png)


![2-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2704036.png)
![N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2704037.png)
![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2704038.png)
![1-[(2,2-Dichlorocyclopropyl)methyl]pyrrolidine](/img/structure/B2704039.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2704043.png)
